molecular formula C21H22FN3OS B7560581 N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide

N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide

Cat. No.: B7560581
M. Wt: 383.5 g/mol
InChI Key: GCVNUXYKGWRFNA-UHFFFAOYSA-N
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Description

N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenyl ring, and a hexanamide group The inclusion of a fluoroanilino group adds to its unique chemical properties

Properties

IUPAC Name

N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c1-2-3-4-5-20(26)23-17-10-6-15(7-11-17)19-14-27-21(25-19)24-18-12-8-16(22)9-13-18/h6-14H,2-5H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVNUXYKGWRFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide typically involves multiple steps. One common method starts with the preparation of 4-fluoroaniline, which is then reacted with thioamide to form the thiazole ring. The phenyl group is introduced through a coupling reaction, and finally, the hexanamide group is added via an amidation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to handle the complex synthesis steps. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and fluoroanilino group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A precursor in the synthesis of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Hexanamide derivatives: Compounds with the hexanamide group but different aromatic rings.

Uniqueness

This compound is unique due to the combination of its structural features, including the fluoroanilino group, thiazole ring, and hexanamide group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

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